Fesoterodine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Efficacy in Different Populations:

- Older Adults: Studies have shown fesoterodine to be effective and well-tolerated in older adults with OAB, including those with both dry and wet forms []. This research contributed to its positive rating in the LUTS-FORTA classification, a system for evaluating medications for lower urinary tract symptoms [].

- Neurogenic OAB: Research is ongoing to explore the effectiveness of fesoterodine in managing OAB due to neurological conditions like spinal cord injury or multiple sclerosis. Some studies have shown promising results, indicating potential benefits for these patients [].

- Parkinson's Disease: Studies suggest fesoterodine can improve OAB symptoms in patients with Parkinson's disease without affecting their cognitive function [].

On-Demand vs. Continuous Dosing:

Recent research investigates the possibility of using fesoterodine on-demand, meaning taking the medication only when needed, instead of continuously. Studies comparing on-demand and continuous dosing suggest similar efficacy in managing OAB symptoms, with the on-demand approach potentially leading to fewer side effects like dry mouth and constipation [].

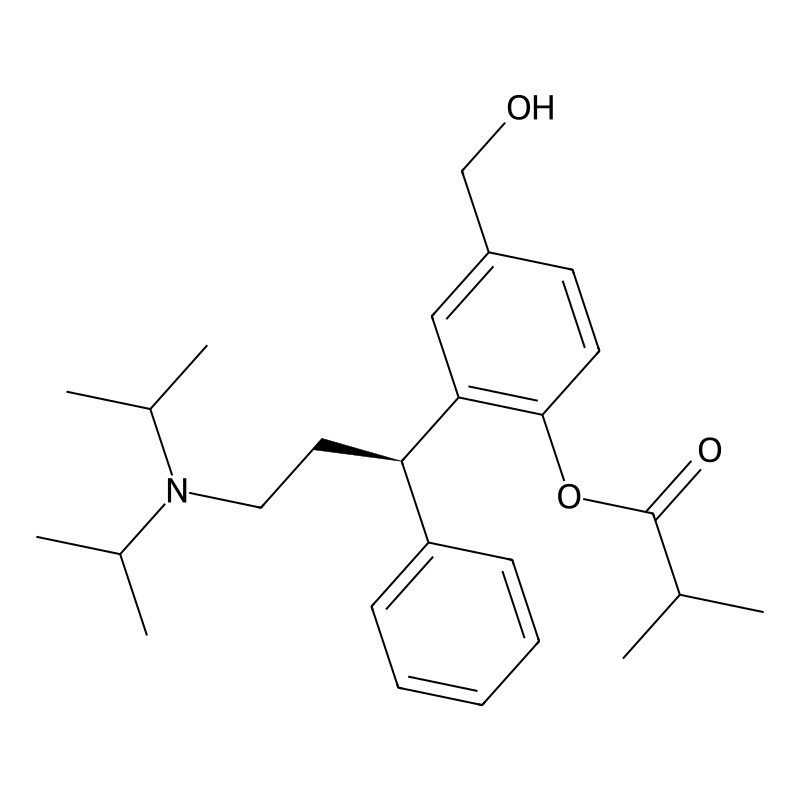

Fesoterodine is a pharmaceutical compound primarily used for the treatment of overactive bladder. It is a prodrug that is rapidly converted in vivo to its active metabolite, 5-hydroxymethyltolterodine. This active form functions as a competitive antagonist at muscarinic acetylcholine receptors, particularly affecting the M3 and M2 subtypes, which play significant roles in bladder contraction and urinary function. The molecular formula of fesoterodine is C26H37NO3, and it is classified as a muscarinic antagonist .

Fesoterodine acts as a prodrug, meaning it requires conversion within the body to become active. It gets metabolized by the liver into its active metabolite, 5-hydroxydesethylfesoterodine, which competitively binds to muscarinic receptors in the bladder muscles []. This binding blocks the action of acetylcholine, a neurotransmitter that causes muscle contraction. By inhibiting muscarinic receptor activity, fesoterodine relaxes the bladder muscles, leading to increased bladder capacity and reduced urinary urgency and frequency [].

Other reactions

Fesoterodine undergoes metabolic breakdown in the liver by enzymes CYP2D6 and CYP3A4. The resulting metabolites are then eliminated from the body through urine and feces [].

Physical and Chemical Properties

- Appearance: White to off-white crystalline powder.

- Molecular weight: 393.5 g/mol.

- Melting point: Not available in publicly available resources.

- Boiling point: Not available in publicly available resources.

- Solubility: Slightly soluble in water.

- Stability: Stable under normal storage conditions.

Fesoterodine is generally well-tolerated, but some potential side effects include dry mouth, constipation, dizziness, and drowsiness []. In severe cases, it may cause cognitive impairment or difficulty urinating. It is crucial to consult a healthcare professional before using fesoterodine, especially for individuals with certain medical conditions or taking other medications [].

Fesoterodine undergoes hydrolysis to form its active metabolite, 5-hydroxymethyltolterodine, through the action of nonspecific plasma esterases. This conversion is crucial for its pharmacological activity. Additionally, electrochemical studies have identified oxidation products of fesoterodine, such as 5-formyl fesoterodine, which can be synthesized under controlled conditions . The metabolic pathway also involves cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which further process fesoterodine into various inactive metabolites .

Fesoterodine can be synthesized through several methods involving the reaction of specific precursors under controlled conditions. One common synthesis route involves the use of methylethylketone and cyclohexane as solvents to facilitate the precipitation of the desired product from a reaction mixture containing appropriate starting materials . The synthesis typically includes multiple steps to ensure high purity and yield.

Fesoterodine is primarily indicated for the treatment of overactive bladder symptoms, including urinary urgency, frequency, and incontinence. It is marketed under the brand name Toviaz and is available in various dosages for oral administration. The efficacy of fesoterodine has been supported by numerous clinical trials demonstrating its ability to significantly improve bladder control compared to placebo treatments .

Fesoterodine has been studied for potential interactions with other medications metabolized by cytochrome P450 enzymes. Co-administration with strong inhibitors or inducers of CYP2D6 or CYP3A4 can alter the pharmacokinetics of fesoterodine and its active metabolite. Patients taking medications that affect these pathways should be monitored closely for changes in efficacy or increased risk of side effects . Commonly reported adverse effects include dry mouth, constipation, and urinary tract infections .

Fesoterodine shares similarities with other muscarinic antagonists used for treating overactive bladder. Key compounds include:

- Tolterodine: Another muscarinic antagonist that also acts on bladder receptors but has a different metabolic pathway.

- Solifenacin: A selective M3 receptor antagonist with a longer half-life compared to fesoterodine.

- Oxybutynin: An older agent that has both anticholinergic effects and additional mechanisms but is associated with more side effects like sedation.

Comparison TableCompound Mechanism of Action Unique Features Fesoterodine Muscarinic antagonist Prodrug; rapid conversion to active form Tolterodine Muscarinic antagonist Direct action; less selective Solifenacin Selective M3 antagonist Longer half-life; less frequent dosing Oxybutynin Anticholinergic Multiple mechanisms; higher side effect risk

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Fesoterodine | Muscarinic antagonist | Prodrug; rapid conversion to active form |

| Tolterodine | Muscarinic antagonist | Direct action; less selective |

| Solifenacin | Selective M3 antagonist | Longer half-life; less frequent dosing |

| Oxybutynin | Anticholinergic | Multiple mechanisms; higher side effect risk |

Fesoterodine's unique characteristic as a prodrug allows for rapid activation within the body, potentially leading to improved patient compliance due to its dosing convenience compared to some older agents that may require more frequent administration or have more pronounced side effects .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Drug Indication

FDA Label

Treatment of the symptoms (increased urinary frequency and / or urgency and / or urgency incontinence) that may occur in patients with overactive-bladder syndrome.

Livertox Summary

Drug Classes

Mechanism of Action

Pictograms

Irritant

Other CAS

286930-03-8

Absorption Distribution and Excretion

Renal: 70% of fesoterodine was recovered in urine as 5-HMT; 35% carboxy metabolite; 18% carboxy-N-desisopropylmetabolite, and 1% N-desisopropyl metabolite Fecal: 7% Hepatic: fesoterodine elimination via CYP2D6 and CYP3A4

IV, 5-HMT: 169 L

5-HMT, healthy subjects: 14.4 L/h 5-HMT is also secreted into the nephron.

Metabolism Metabolites

Wikipedia

HZ-2

Biological Half Life

Use Classification

Dates

Malhotra B, Gandelman K, Sachse R, Wood N, Michel MC: The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Curr Med Chem. 2009;16(33):4481-9. [PMID:19835561]

FDA Approved Drug Products: TOVIAZ (fesoterodine fumarate) extended-release tablets